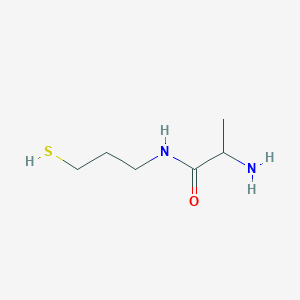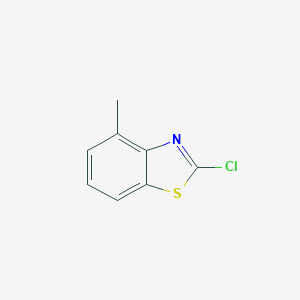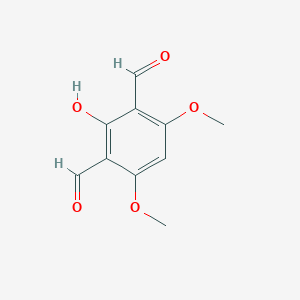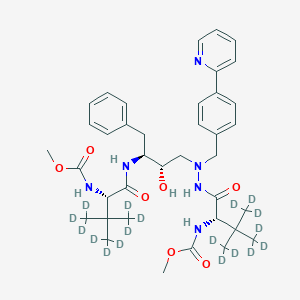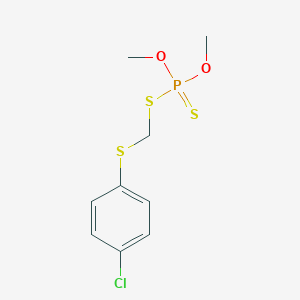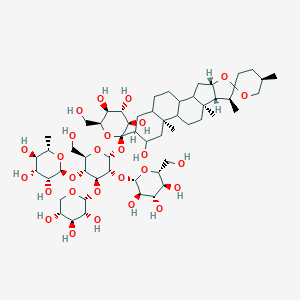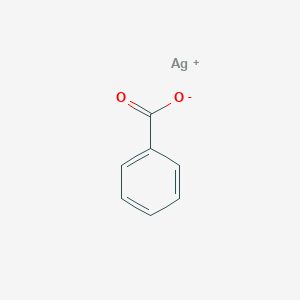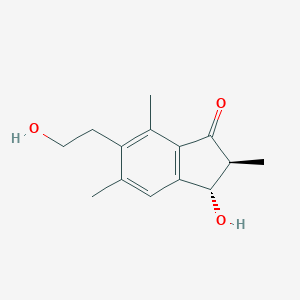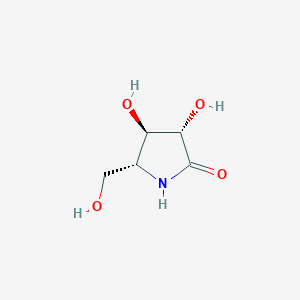
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one, also known as DHP, is a naturally occurring compound found in various foods such as soybeans, potatoes, and green tea. It has gained attention in recent years due to its potential therapeutic applications in various fields of research.
Wirkmechanismus
The mechanism of action of (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis. (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. Additionally, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to modulate the expression of various genes involved in apoptosis, inflammation, and oxidative stress.
Biochemische Und Physiologische Effekte
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has also been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes. Additionally, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to induce apoptosis and cell cycle arrest in cancer cells, which can inhibit tumor growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one is also relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, one of the limitations of using (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one research, including the development of novel synthesis methods, the investigation of its potential therapeutic applications in other fields of research, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one in vivo and to investigate its potential side effects. Overall, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has shown promising potential as a therapeutic agent in various fields of research, and further studies are needed to fully explore its potential.
Synthesemethoden
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one can be synthesized through various methods, including the enzymatic conversion of L-aspartic acid, chemical synthesis, and microbial fermentation. The enzymatic conversion of L-aspartic acid is the most commonly used method for (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one production, and it involves the use of L-aspartate oxidase, which converts L-aspartic acid to iminoaspartate. Iminoaspartate is then hydrolyzed to (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one by the action of iminoaspartate hydrolase.
Wissenschaftliche Forschungsanwendungen
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and diabetes. In cancer research, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In diabetes research, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to improve glucose metabolism and insulin sensitivity.
Eigenschaften
CAS-Nummer |
139877-36-4 |
|---|---|
Produktname |
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one |
Molekularformel |
C5H9NO4 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C5H9NO4/c7-1-2-3(8)4(9)5(10)6-2/h2-4,7-9H,1H2,(H,6,10)/t2-,3-,4+/m1/s1 |
InChI-Schlüssel |
FGEPCGBJOAXDQD-JJYYJPOSSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H](C(=O)N1)O)O)O |
SMILES |
C(C1C(C(C(=O)N1)O)O)O |
Kanonische SMILES |
C(C1C(C(C(=O)N1)O)O)O |
Synonyme |
2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3S,4R,5R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



